

Comprehensive Spectral Characterization of 4-Chloro-6,7-difluoro-2-methylquinazoline

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Compound of Interest

Compound Name: 4-Chloro-6,7-difluoro-2-methylquinazoline

CAS No.: 887592-02-1

Cat. No.: B1393118

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Introduction & Synthetic Context

4-Chloro-6,7-difluoro-2-methylquinazoline (CAS: 887592-02-1) is a critical bicyclic heterocyclic intermediate, primarily utilized in the synthesis of tyrosine kinase inhibitors (TKIs) targeting EGFR (Epidermal Growth Factor Receptor). Its structural integrity is defined by the electron-withdrawing fluorine atoms at positions 6 and 7, which significantly modulate the reactivity of the C4-chlorine atom toward nucleophilic aromatic substitution (

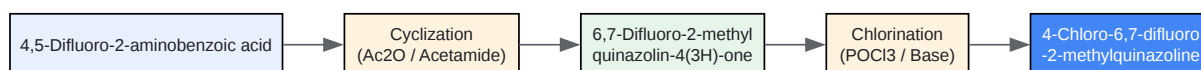
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Understanding the spectral fingerprint of this compound is essential for validating the quality of starting materials in drug development pipelines. This guide provides a detailed analysis of its Mass Spectrometry (MS), Infrared (IR), and Nuclear Magnetic Resonance (NMR) profiles, grounded in the causality of its electronic structure.

Synthetic Pathway & Impurity Profile

The compound is typically synthesized via the chlorination of 6,7-difluoro-2-methylquinazolin-4(3H)-one using phosphorus oxychloride (

).



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Figure 1: Synthetic route highlighting the critical chlorination step which introduces the C-Cl spectral signature.

Mass Spectrometry (MS) Analysis

The mass spectrum provides the primary confirmation of the molecular weight and the presence of the chlorine atom, identifiable by its characteristic isotopic abundance.

Molecular Ion & Isotopic Pattern

- Ionization Mode: Electrospray Ionization (ESI) or Electron Impact (EI).

- Molecular Formula:

[1]

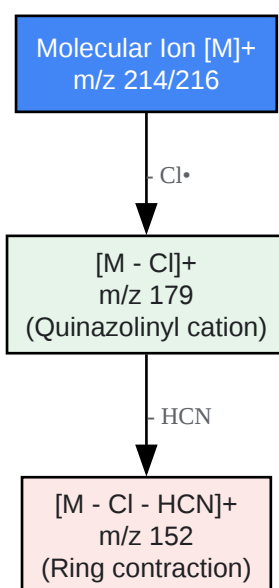
- Exact Mass: 214.01 g/mol (

)

Ion Identity	m/z Value	Relative Abundance	Diagnostic Significance
()	214.0	100%	Base peak (Parent ion).
()	216.0	~32%	Confirms presence of one Chlorine atom (3:1 ratio).
	179.0	Variable	Loss of radical Cl; formation of quinazolinyl cation.

Fragmentation Logic

Under EI conditions, the molecule undergoes characteristic fragmentation. The C-Cl bond is the weakest link, leading to the initial loss of the chlorine radical.



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Figure 2: Primary fragmentation pathway observed in EI-MS.

Infrared (IR) Spectroscopy

The IR spectrum is dominated by the vibrational modes of the halogenated heterocyclic ring.

Key Absorption Bands

- C=N Stretching (Quinazoline Ring):

. A strong, sharp band characteristic of the aromatic nitrogen heterocycle.

- C-F Stretching:

. Multiple strong bands appear in this region due to the 6,7-difluoro substitution. These are often the most intense peaks in the fingerprint region.

- C-Cl Stretching:

. A distinct band indicating the chlorine substituent at the C4 position.

- C-H Stretching (Aromatic):

(Weak).

- C-H Stretching (Aliphatic Methyl):

(Weak/Moderate).

Nuclear Magnetic Resonance (NMR)

NMR is the definitive tool for structural elucidation. The 6,7-difluoro substitution pattern creates complex coupling patterns (

and

) that are diagnostic for this isomer.

¹H NMR Spectroscopy

- Solvent:

or

- Reference: TMS (0.00 ppm)

The spectrum is relatively simple due to the lack of adjacent protons, but the signals are split by fluorine coupling.

Proton Position	Chemical Shift (, ppm)	Multiplicity	Coupling Constants (, Hz)	Assignment Logic
2-CH	2.75 - 2.85	Singlet (s)	-	Characteristic methyl group on the electron-deficient pyrimidine ring.
H-8	7.60 - 7.75	dd	,	Proton at C8 is ortho to F7 and meta to F6.
H-5	7.90 - 8.10	dd	,	Proton at C5 is ortho to F6 and meta to F7. Deshielded by the C4-Cl and ring Nitrogen.

Expert Insight: The H5 proton typically appears more downfield (higher ppm) than H8 due to the proximity of the electron-withdrawing C4-Cl group and the N3 nitrogen lone pair effect. The "dd" (doublet of doublets) appearance is due to coupling with two non-equivalent fluorine atoms.

F NMR Spectroscopy

- Solvent:

[2][3]

- Standard:

(0 ppm) or

The

spectrum will show two distinct signals, both appearing as multiplets due to F-F coupling and F-H coupling.

- Signal 1 (F-7):

to

ppm.[3]

- Signal 2 (F-6):

to

ppm.[3]

- Coupling: A strong

coupling of approximately 20-25 Hz is observed between the two adjacent fluorine atoms.

NMR Spectroscopy

The carbon spectrum is highly complex due to C-F splitting.

- C-2 (Imine): ~160-162 ppm.[3]
- C-4 (C-Cl): ~158-160 ppm.
- C-6, C-7 (C-F): ~145-155 ppm (Large doublets, Hz).
- Methyl (): ~26 ppm.

Experimental Protocols

Sample Preparation for NMR

To ensure high-resolution spectra free from phoning or shimming artifacts:

- Mass: Weigh 5-10 mg of the solid compound.
- Solvent: Dissolve in 0.6 mL of deuterated chloroform () containing 0.03% TMS.
 - Note: If solubility is poor, use DMSO- , but expect a solvent peak at 2.50 ppm that may overlap with the methyl signal of the compound.
- Filtration: Filter the solution through a cotton plug into the NMR tube to remove any inorganic salts (e.g., phosphate salts from the synthesis).

HPLC-MS Method for Purity Verification

Objective: Confirm purity >98% before spectral analysis.

- Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 3.5 μ m, 4.6 x 100 mm).
- Mobile Phase A: 0.1% Formic Acid in Water.
- Mobile Phase B: Acetonitrile.[4]
- Gradient: 5% B to 95% B over 10 minutes.
- Detection: UV at 254 nm and MS (ESI+).

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- To cite this document: BenchChem. [Comprehensive Spectral Characterization of 4-Chloro-6,7-difluoro-2-methylquinazoline]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1393118/docs#comprehensive-spectral-characterization-of-4-chloro-6-7-difluoro-2-methylquinazoline>]

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